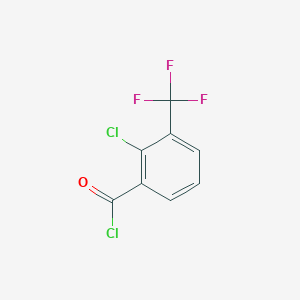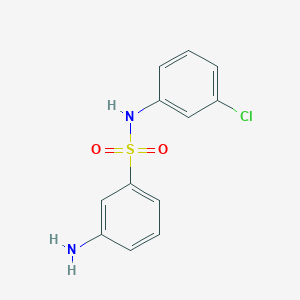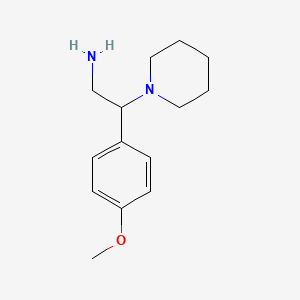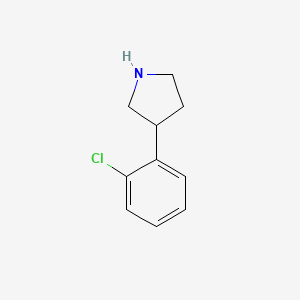
3-(2-Chlorophenyl)pyrrolidine
Übersicht
Beschreibung
3-(2-Chlorophenyl)pyrrolidine (3-CPCP) is a heterocyclic compound that is used in the synthesis of many organic compounds and pharmaceuticals. It is a versatile compound with several applications in the fields of chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Analgesic Agents
The 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated as potential anticonvulsant and analgesic agents . The most active substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Neuropathic Pain Management
The compounds have shown promise in the management of neuropathic pain . The antinociceptive activity for two promising compounds was investigated in the formalin model of tonic pain .
Voltage-Gated Sodium and Calcium Channels
The compounds have shown affinity for the voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Anticancer Potential
Dobrova et al. synthesized nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids, evaluated their in vitro anticancer potential against A549 (lung cancer), CH1 (human ovarian carcinoma), and SW480 (colon cancer) cancer cell lines .
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Chlorophenyl)pyrrolidine are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system, and their modulation can have significant effects on neuronal function.
Mode of Action
3-(2-Chlorophenyl)pyrrolidine interacts with its targets by binding to these channels, thereby modulating their function . This interaction can lead to changes in the electrical activity of neurons, which can have downstream effects on various neurological processes.
Biochemical Pathways
It is known that the modulation of voltage-sensitive sodium and calcium channels can affect a variety of cellular processes, including the release of neurotransmitters, the propagation of action potentials, and the regulation of neuronal excitability .
Result of Action
The modulation of voltage-sensitive sodium and calcium channels by 3-(2-Chlorophenyl)pyrrolidine can have a variety of effects at the molecular and cellular levels. For example, it has been shown to have potential anticonvulsant and analgesic effects, suggesting that it may be able to reduce neuronal excitability and inhibit pain signaling .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFNQQYVSNBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397346 | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)pyrrolidine | |
CAS RN |
885277-67-8 | |
| Record name | 3-(2-Chlorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural modification explored in this research to enhance the anticonvulsant activity of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione?
A1: The research focuses on synthesizing and evaluating a series of Mannich bases derived from 3-(2-Chlorophenyl)pyrrolidine-2,5-dione. Specifically, the study introduces an N-[(4-arylpiperazin-1-yl)-methyl] group at the nitrogen atom of the pyrrolidine-2,5-dione ring. [] This structural modification aims to improve the compounds' anticonvulsant activity by potentially influencing their interaction with target sites and their pharmacokinetic properties.
Q2: How does the introduction of the N-[(4-arylpiperazin-1-yl)-methyl] group in 3-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives potentially contribute to their anticonvulsant activity?
A2: While the exact mechanism of action is not fully elucidated in the provided abstract, the research suggests that the N-[(4-arylpiperazin-1-yl)-methyl] group, with its arylpiperazine moiety, might be crucial for the observed anticonvulsant effects. [] This group could be involved in:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)
![Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B1350798.png)
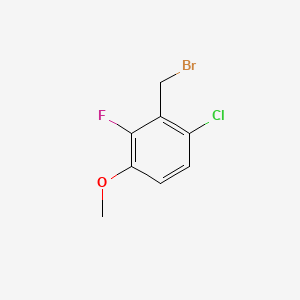
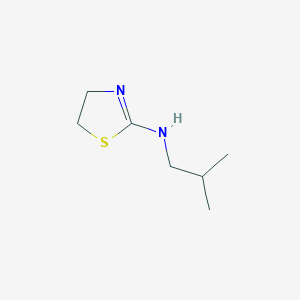

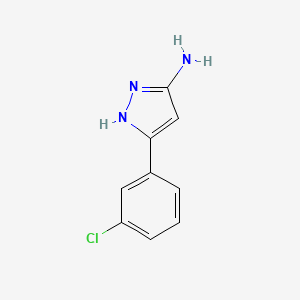
![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)
